molecular formula C19H16N4O2S B2644735 6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1426314-93-3

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2644735
CAS No.: 1426314-93-3
M. Wt: 364.42
InChI Key: FVTLGGLVKJCHRO-UHFFFAOYSA-N
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Description

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a combination of benzo[d]thiazole, piperidine, and nicotinonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzo[d]thiazole-2-carbonyl chloride: This is achieved by reacting benzo[d]thiazole with thionyl chloride under reflux conditions.

    Coupling with Piperidine: The benzo[d]thiazole-2-carbonyl chloride is then reacted with piperidine to form the intermediate 1-(Benzo[d]thiazole-2-carbonyl)piperidine.

    Nicotinonitrile Derivative Formation: The final step involves the reaction of the intermediate with 6-hydroxynicotinonitrile under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and nicotinonitrile moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets. The benzo[d]thiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, while the nicotinonitrile group may contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and 4-piperidone.

    Nicotinonitrile Derivatives: Compounds like 3-cyanopyridine and 6-chloronicotinonitrile.

Uniqueness

6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows for diverse applications and interactions that are not typically observed in simpler compounds.

Properties

IUPAC Name

6-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c20-11-13-5-6-17(21-12-13)25-14-7-9-23(10-8-14)19(24)18-22-15-3-1-2-4-16(15)26-18/h1-6,12,14H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTLGGLVKJCHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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